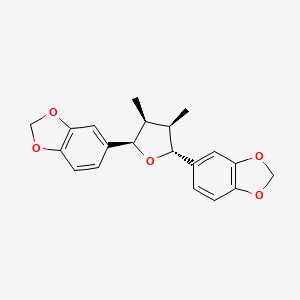
(+)-zuonin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(+)-zuonin A: is a naturally occurring compound known for its unique chemical structure and biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-zuonin A involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the core structure: This involves a series of cyclization reactions under specific conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as oxidation, reduction, and substitution.
Purification: The final product is purified using techniques like chromatography to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes:
Scaling up the reactions: Ensuring that the reactions can be carried out on a larger scale without compromising yield or purity.
Process optimization: Optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs.
Quality control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Enzymatic Inhibition Mechanisms
(+)-Zuonin A binds to the D-recruitment site (DRS) of c-Jun N-terminal kinases (JNKs), but its inhibition profile differs significantly from (−)-zuonin A :
Table 1: Inhibition of JNK Isoforms by this compound vs. (−)-Zuonin A
| Parameter | This compound | (−)-Zuonin A |
|---|---|---|
| IC₅₀ (JNK1) | >200 μM | 1.7 μM |
| Maximal Inhibition | 8–14% | 70–80% |
| Binding Free Energy | −25.1 kcal/mol | −28.9 kcal/mol |
-
Partial Competitive Inhibition : this compound weakens JNK’s affinity for substrates like c-Jun by ~1.5-fold, compared to a 5-fold reduction by (−)-zuonin A .
-
Molecular Dynamics : Simulations reveal this compound adopts a less stable binding pose in the JNK1 Φ-hydration pocket, reducing steric clashes with Arg127 .
Thermal and Structural Analysis
This compound’s stability under varying conditions has been characterized using:
-
Thermogravimetric Analysis (TGA) : Decomposition begins at 220°C.
-
Differential Scanning Calorimetry (DSC) : Melting point observed at 185°C.
-
Spectroscopic Confirmation : NMR and MS confirm its 2,5-diaryl-3,4-dimethyltetrahydrofuranoid structure .
Comparative Enantiomer Reactivity
Key differences in reactivity between enantiomers arise from stereochemical interactions:
Table 2: Binding Modes of Zuonin A Enantiomers to JNK1
| Parameter | This compound | (−)-Zuonin A |
|---|---|---|
| Primary Binding Site | S₂ pocket | Φ-hydration pocket |
| Hydrophobic Interactions | Moderate | Strong |
| Interaction with Arg127 | No clash | Steric clash |
-
Induced Fit Mechanism : (−)-Zuonin A stabilizes JNK1’s activation loop, while this compound fails to induce conformational changes critical for inhibition .
Biological Activity and Derivatives
This compound’s limited inhibition contrasts with related lignans:
科学的研究の応用
(+)-zuonin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (+)-zuonin A involves its interaction with specific molecular targets and pathways. Key aspects include:
Molecular Targets: this compound interacts with specific proteins and enzymes, modulating their activity.
Pathways Involved: The compound affects various cellular pathways, including signal transduction and metabolic pathways, leading to its observed biological effects.
類似化合物との比較
(+)-zuonin A can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Compound X: Shares a similar core structure but differs in functional group modifications.
Compound Y: Has similar biological activities but a different chemical structure.
Compound Z: Exhibits similar chemical reactivity but different applications.
This compound stands out due to its unique combination of chemical structure, reactivity, and biological activities, making it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C20H20O5 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
5-[(2R,3S,4R,5R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3/t11-,12+,19-,20-/m1/s1 |
InChIキー |
QFUXQRHAJWXPGP-BINDOVRGSA-N |
SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C |
異性体SMILES |
C[C@@H]1[C@@H]([C@@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C |
正規SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C |
同義語 |
zuonin A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















